molecular formula C12H16ClNO B13974030 3-Chloro-5-(cyclohexyloxy)aniline

3-Chloro-5-(cyclohexyloxy)aniline

Cat. No.: B13974030
M. Wt: 225.71 g/mol
InChI Key: VCOOEDGJCNWEKG-UHFFFAOYSA-N
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Description

3-Chloro-5-(cyclohexyloxy)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, which are characterized by the presence of an amino group attached to a benzene ring. This particular compound features a chlorine atom and a cyclohexyloxy group attached to the benzene ring, making it a unique derivative of aniline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(cyclohexyloxy)aniline can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 3-chloroaniline with cyclohexanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as toluene or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(cyclohexyloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-Chloro-5-(cyclohexyloxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(cyclohexyloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloroaniline: A simpler derivative with only a chlorine atom attached to the benzene ring.

    5-(Cyclohexyloxy)aniline: A derivative with only a cyclohexyloxy group attached to the benzene ring.

    Dichloroanilines: Compounds with two chlorine atoms attached to the benzene ring.

Uniqueness

3-Chloro-5-(cyclohexyloxy)aniline is unique due to the presence of both a chlorine atom and a cyclohexyloxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

3-chloro-5-cyclohexyloxyaniline

InChI

InChI=1S/C12H16ClNO/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h6-8,11H,1-5,14H2

InChI Key

VCOOEDGJCNWEKG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC(=CC(=C2)N)Cl

Origin of Product

United States

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